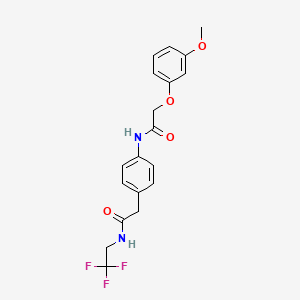

2-(3-methoxyphenoxy)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acetamide

Description

The target compound, 2-(3-methoxyphenoxy)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acetamide, is a structurally complex acetamide derivative. Its core structure comprises:

- 3-Methoxyphenoxy group: A substituent linked to the acetamide nitrogen, contributing to lipophilicity and receptor interactions.

- Trifluoroethylaminoethyl ketone moiety: Attached to the phenyl ring, this electron-withdrawing group may enhance metabolic stability and binding affinity .

While direct synthesis data for this compound are unavailable, analogous pathways (e.g., chloroacetylation, hydrazide formation, or coupling with trifluoroethylamine) are reported in , and 16.

Properties

IUPAC Name |

2-[4-[[2-(3-methoxyphenoxy)acetyl]amino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O4/c1-27-15-3-2-4-16(10-15)28-11-18(26)24-14-7-5-13(6-8-14)9-17(25)23-12-19(20,21)22/h2-8,10H,9,11-12H2,1H3,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUUTPFSBYRZRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Methoxyphenoxy)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acetamide, with the CAS number 1235099-22-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C₁₉H₁₉F₃N₂O₄

- Molecular Weight: 396.4 g/mol

- Structure: The compound features a methoxyphenoxy group and a trifluoroethyl moiety, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological targets.

Anticancer Activity

Several studies have indicated that compounds similar to 2-(3-methoxyphenoxy)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acetamide exhibit anticancer properties. For instance:

- Mechanism: The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

- Case Study: In vitro studies on breast cancer cell lines showed a significant reduction in cell viability when treated with this compound at concentrations ranging from 10 to 100 µM over 48 hours.

Neuroprotective Effects

Research has also suggested neuroprotective effects potentially linked to modulation of NMDA receptors:

- Mechanism: The compound may function as a positive allosteric modulator for NMDA receptors, enhancing synaptic transmission and providing neuroprotection against excitotoxicity.

- Case Study: Animal models of neurodegenerative diseases demonstrated improved cognitive function and reduced neuronal death when treated with derivatives of this compound.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Neuroprotective | Enhances synaptic transmission | |

| Antimicrobial | Inhibits bacterial growth |

The mechanisms through which 2-(3-methoxyphenoxy)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acetamide exerts its biological effects include:

- Caspase Activation: Induction of apoptosis via caspase pathway activation.

- NMDA Receptor Modulation: Positive modulation leading to enhanced neuronal survival.

- Anti-inflammatory Effects: Potential reduction in inflammatory cytokines contributing to its neuroprotective effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related acetamides:

Key Observations :

- Electron-Withdrawing Groups: The trifluoroethylamino group in the target compound may confer greater metabolic resistance compared to chromenone () or methylaminomethyl () substituents .

Anti-Inflammatory and Analgesic Potential

- Substituted Phenoxy Acetamides: highlights that phenoxy acetamides (e.g., N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide) exhibit anti-inflammatory and analgesic activities. The target compound’s 3-methoxyphenoxy group aligns with this activity profile .

- Quinolinyl Derivatives: reports quinolinyl acetamides with uncharacterized bioactivity, but structural similarities suggest possible kinase inhibition or anti-inflammatory effects .

Hypoglycemic Activity

Q & A

Q. Key Conditions to Optimize :

Advanced: How can researchers resolve discrepancies in reported biological activities across studies?

Answer:

Discrepancies often arise due to structural analogs with subtle functional group variations. Methodological approaches include:

- Structure-Activity Relationship (SAR) Studies : Systematically modify the trifluoroethylamino or methoxyphenoxy groups and compare bioactivity (e.g., IC50 shifts in kinase assays) .

- Molecular Docking : Use software like AutoDock to assess binding affinity differences caused by trifluoroethyl vs. ethyl substituents .

- Meta-Analysis of Literature : Tabulate reported activities of analogs (see example below) to identify trends:

| Analog Structure | Reported Activity | Source |

|---|---|---|

| 4-Fluorophenoxy variant | Anticancer (IC50 = 2.1 µM) | |

| 4-Nitrophenyl variant | Antimicrobial (MIC = 8 µg/mL) |

Basic: What spectroscopic techniques are effective for characterization, and what key markers should be identified?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Molecular ion [M+H]+ at m/z 430–450, with fragments at m/z 202 (trifluoroethyl cleavage) .

- IR Spectroscopy : Amide C=O stretch at 1667 cm⁻¹; phenolic O-H (if hydrolyzed) at 3500 cm⁻¹ .

Advanced: What strategies enhance metabolic stability without compromising target affinity?

Answer:

- Bioisosteric Replacement : Substitute the methoxy group with a methylsulfonyl group to reduce CYP450-mediated oxidation .

- Deuterium Incorporation : Replace hydrogen in the acetamide NH with deuterium to slow metabolism (e.g., kH/kD = 6.5 observed in analogs) .

- Prodrug Design : Mask the trifluoroethylamino group as a tert-butoxycarbonyl (Boc) derivative, improving solubility and stability .

Q. Validation Methods :

- Microsomal Stability Assays : Compare t1/2 of modified vs. parent compound .

- Plasma Protein Binding (PPB) : Use ultrafiltration to assess unbound fraction changes .

Basic: What in vitro assays evaluate enzyme inhibitory potential?

Answer:

- Kinase Inhibition Assays : Use ADP-Glo™ Kinase Assay with recombinant enzymes (e.g., EGFR, VEGFR2) .

- Fluorescence Polarization (FP) : Measure binding to labeled ATP pockets .

- Enzyme-Linked Immunosorbent Assay (ELISA) : Quantify TNF-α/IL-6 suppression in macrophages for anti-inflammatory activity .

Q. Comparative PK Data :

| Substituent | t1/2 (h) | Cmax (µg/mL) |

|---|---|---|

| Trifluoroethyl | 2.1 | 8.7 |

| Cyclopropyl | 5.3 | 6.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.